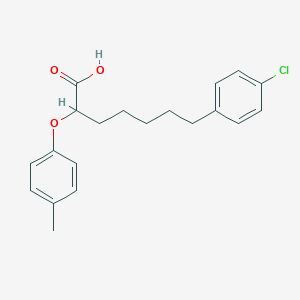
2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid, also known as fenofibrate, is a lipid-lowering drug used to treat hypercholesterolemia and hypertriglyceridemia. Fenofibrate belongs to the class of fibric acid derivatives and is known to reduce the levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing the levels of high-density lipoprotein (HDL) cholesterol.
Mecanismo De Acción
Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. PPARα activation leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in triglyceride synthesis and secretion. This results in a decrease in serum triglycerides and an increase in HDL cholesterol levels.
Efectos Bioquímicos Y Fisiológicos
Fenofibrate has been shown to reduce serum triglycerides by up to 50% and increase HDL cholesterol levels by up to 20%. Fenofibrate also reduces the levels of small, dense LDL particles, which are more atherogenic than larger LDL particles. In addition, 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid has been shown to improve insulin sensitivity, reduce inflammation, and improve endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenofibrate is widely used in preclinical and clinical studies due to its well-established lipid-lowering effects. However, 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid has been shown to have species-specific effects, and caution should be exercised when extrapolating results from animal studies to humans. In addition, 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid has been shown to have off-target effects on other nuclear receptors, which may complicate the interpretation of results.
Direcciones Futuras
Future research on 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid should focus on its potential therapeutic effects in various diseases, including metabolic syndrome, diabetes, and Alzheimer's disease. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid. Finally, the development of 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid analogs with improved pharmacokinetic properties and reduced off-target effects may lead to the development of more effective lipid-lowering drugs.
Aplicaciones Científicas De Investigación
Fenofibrate has been extensively studied for its lipid-lowering effects and has been shown to reduce the risk of cardiovascular diseases. In addition, 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid has been investigated for its potential therapeutic effects in various diseases such as metabolic syndrome, diabetes, and Alzheimer's disease. Fenofibrate has also been studied for its anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
145096-04-4 |
|---|---|
Nombre del producto |
2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid |
Fórmula molecular |
C20H23ClO3 |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
7-(4-chlorophenyl)-2-(4-methylphenoxy)heptanoic acid |
InChI |
InChI=1S/C20H23ClO3/c1-15-7-13-18(14-8-15)24-19(20(22)23)6-4-2-3-5-16-9-11-17(21)12-10-16/h7-14,19H,2-6H2,1H3,(H,22,23) |
Clave InChI |
DDDYMWYRGWBBNA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(CCCCCC2=CC=C(C=C2)Cl)C(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)OC(CCCCCC2=CC=C(C=C2)Cl)C(=O)O |
Sinónimos |
2-(4-methylphenoxy)-7-(4-chlorophenyl)heptanoic acid 2-(4-methylphenoxy)-7-(4-chlorophenyl)heptanoic acid, (-)-isomer BM 13.0913 BM 130913 BM-13.0913 BM-130913 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

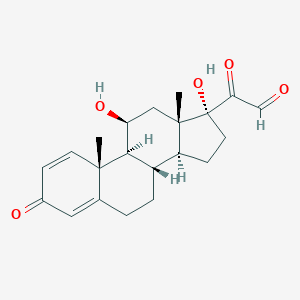
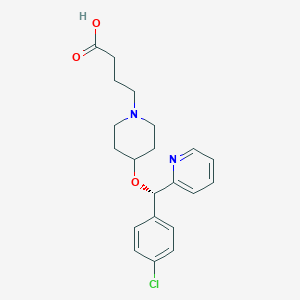
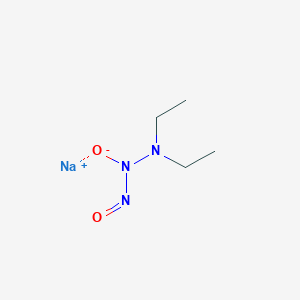
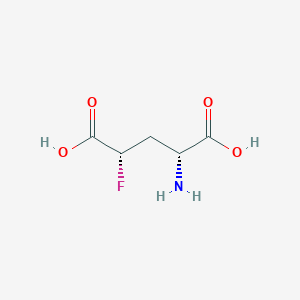
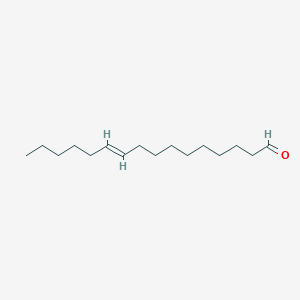
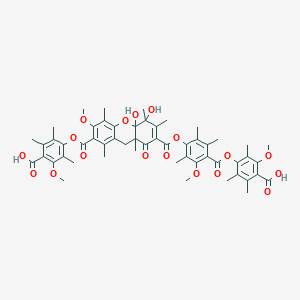
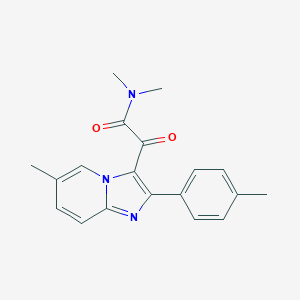
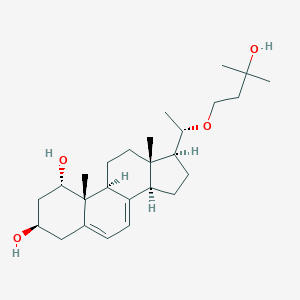
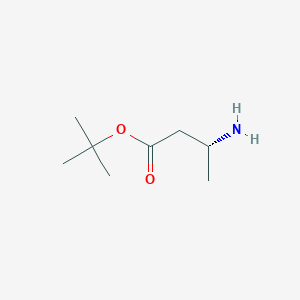
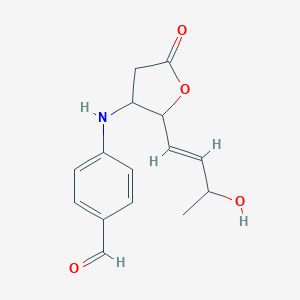
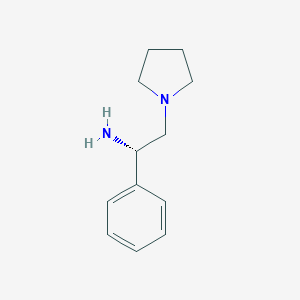
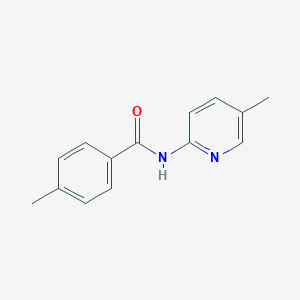
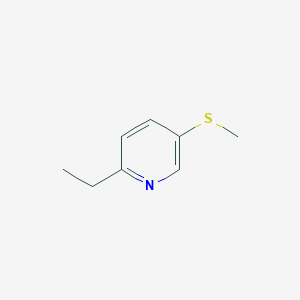
![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)